N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide
Description
N-((5-((2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a structurally complex small molecule featuring three key moieties:
- A 2,6-difluorobenzamide group, known for enhancing bioavailability and binding affinity in medicinal compounds .
- A 1,3,4-oxadiazole ring, a heterocyclic scaffold frequently used in drug design for metabolic stability and hydrogen-bonding interactions .
- A benzo[d][1,3]dioxol-5-yl (benzodioxol) unit linked via a thio-ethylamino chain, which may contribute to target specificity or pharmacokinetic properties .
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4O5S/c20-11-2-1-3-12(21)17(11)18(27)22-7-16-24-25-19(30-16)31-8-15(26)23-10-4-5-13-14(6-10)29-9-28-13/h1-6H,7-9H2,(H,22,27)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJMVARGGPDBFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide) is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Benzo[d][1,3]dioxole moiety : Known for its role in various pharmacological activities.
- 1,3,4-Oxadiazole ring : Often associated with antimicrobial and anti-inflammatory properties.
- Difluorobenzamide : Imparts unique electronic properties that may enhance biological interactions.
The molecular formula is with a molecular weight of approximately 405.42 g/mol.
Anticancer Properties
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer activities. For instance, similar derivatives have been shown to overcome cancer chemoresistance by inhibiting angiogenesis and P-glycoprotein efflux pump activity. This mechanism is crucial in enhancing the efficacy of existing chemotherapeutic agents against resistant cancer types .
Neuroprotective Effects
Research has demonstrated that related compounds can protect neuronal cells from β-amyloid-induced toxicity, which is significant in the context of Alzheimer's disease (AD). For example, certain benzo[d]oxazole derivatives have been shown to reduce neurotoxicity in PC12 cells by modulating key signaling pathways such as Akt/GSK-3β/NF-κB . This suggests that this compound may also possess neuroprotective properties.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of AD. The inhibition potency varies among derivatives; thus, understanding the structure–activity relationship (SAR) is essential for optimizing its efficacy .
The biological mechanisms through which this compound exerts its effects include:
- Modulation of Apoptotic Pathways : Similar compounds have been shown to regulate apoptosis-related proteins such as Bcl-2 and Bax.
- Inhibition of Pro-inflammatory Cytokines : By reducing the expression of NF-kB and other inflammatory markers in neuronal cells.
- Promotion of Neuronal Survival : Enhancing cell viability through activation of survival pathways like PI3K/Akt.
Study 1: Neuroprotective Effects on PC12 Cells
A study investigated the effects of a related compound on PC12 cells exposed to β-amyloid. The results showed significant protection against cell death at specific concentrations (p < 0.001), indicating that similar compounds could be beneficial for AD treatment .
| Concentration (μg/mL) | Cell Viability (%) | Statistical Significance |
|---|---|---|
| 1.25 | 85 | p < 0.001 |
| 2.5 | 90 | p < 0.001 |
| 5 | 95 | p < 0.001 |
Study 2: Anticancer Activity
Another study focused on the anticancer properties of oxadiazole derivatives and found that they significantly inhibited tumor growth in xenograft models by targeting angiogenesis pathways .
Scientific Research Applications
Preliminary studies indicate that N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide exhibits significant biological activities. Notably:
- Cancer Treatment : The compound has shown promise in inhibiting specific kinases involved in cancer progression and modulating pathways related to cell survival and proliferation. In vitro studies suggest its potential efficacy against cancer cell lines by targeting Vascular Endothelial Growth Factor Receptor (VEGFR) and P-glycoprotein.
A comparative analysis highlights the unique combination of functional groups present in this compound versus similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide | Contains benzo[d][1,3]dioxole and thiophene | Anticancer activity via VEGFR inhibition |
| SB 431542 | Benzamide with additional heterocycles | Known for inhibiting TGF-beta signaling pathways |
| N-(benzo[d][1,3]dioxol-5-yl)-2-thiazolines | Thiazole ring addition | Noted for antimicrobial properties |
This table illustrates how the unique structural features of this compound may confer distinct biological activities not observed in other similar compounds.
Medicinal Chemistry Applications
The compound's multifaceted structure positions it as an intriguing candidate for drug development. Its potential applications include:
- Anticancer Agents : Due to its ability to inhibit critical pathways involved in tumor growth and metastasis.
- Antimicrobial Agents : The oxadiazole moiety has been associated with various antimicrobial properties .
- Anti-diabetic Agents : Similar compounds have shown efficacy in lowering glucose levels in diabetic models .
Case Studies
Several studies have explored the synthesis and biological evaluation of related compounds:
- Synthesis of 1,3,4-Oxadiazoles : A study synthesized new derivatives and evaluated their cytotoxicity against glioblastoma cell lines. The results indicated significant apoptosis in cancer cells due to DNA damage caused by these compounds .
- Antioxidant Activity Evaluation : Research on 2,6-di-tert-butylphenols bearing oxadiazole rings demonstrated substantial free-radical scavenging abilities, indicating potential applications in oxidative stress-related conditions .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Benzodioxol vs. Fluorinated Aromatic Groups: The target compound’s benzodioxol moiety differentiates it from pesticides like flumetsulam, which prioritize fluorinated aryl groups for agrochemical activity . Benzodioxol’s electron-rich structure may enhance interactions with biological targets such as kinases or receptors .
- Oxadiazole vs. Thiazole/Thiazolidinone: The oxadiazole ring in the target compound offers metabolic stability compared to thiazole or thiazolidinone scaffolds in analogues, which are prone to oxidation or ring-opening reactions .
- Fluorine Substitution: The 2,6-difluorobenzamide group aligns with medicinal chemistry strategies to improve lipophilicity and target binding, contrasting with flumetsulam’s 2,6-difluorophenyl group optimized for herbicidal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
